Nampt-IN-5
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Overview
Description
Nampt-IN-5 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This compound has shown significant potential in inhibiting the growth of certain cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nampt-IN-5 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process requires stringent quality control measures and optimization of reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Nampt-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Nampt-IN-5 has a wide range of scientific research applications, including:
Cancer Research: It has shown potential in inhibiting the growth of cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies.
Neuroprotection: Studies have indicated that this compound may have neuroprotective effects, making it a candidate for research into neurodegenerative diseases.
Metabolic Studies: As an inhibitor of NAMPT, this compound is used to study the role of NAD+ in cellular metabolism and its impact on various metabolic pathways.
Mechanism of Action
Nampt-IN-5 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, which in turn affects various NAD±dependent processes, including DNA repair, cellular metabolism, and cell survival. This inhibition can lead to the death of cancer cells and has potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
FK866: Another potent NAMPT inhibitor with similar mechanisms of action.
GMX1778: A NAMPT inhibitor that has shown efficacy in preclinical cancer models.
CHS-828: A NAMPT inhibitor with potential anti-cancer properties.
Uniqueness of Nampt-IN-5
This compound is unique in its high potency and selectivity for NAMPT. It has demonstrated significant efficacy in inhibiting cancer cell growth at very low concentrations, making it a promising candidate for further development as a cancer therapeutic .
Properties
IUPAC Name |
N-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]-3-pyridin-3-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-2-32-25-28-22-7-3-4-8-23(22)30(25)15-18-9-11-21(12-10-18)27-24(31)29-16-20(17-29)19-6-5-13-26-14-19/h3-14,20H,2,15-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBCHOGBDMGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)NC(=O)N4CC(C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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